Butyltrimethylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

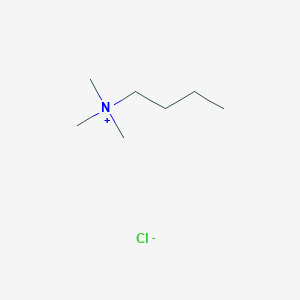

butyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVGUJSDVKTDIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7685-30-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50884736 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14251-72-0 | |

| Record name | Butyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14251-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Understanding a Versatile Quaternary Ammonium Salt

An In-depth Technical Guide to the Physicochemical Properties of Butyltrimethylammonium Chloride

This compound, systematically known as N,N,N-Trimethyl-1-butanaminium chloride, is a quaternary ammonium salt with significant utility across various scientific and industrial domains.[1][2] Its structure, featuring a positively charged nitrogen atom bonded to three methyl groups and one butyl group, with a chloride counter-ion, imparts a unique combination of properties that make it a valuable tool for researchers. This guide provides an in-depth exploration of its core physicochemical characteristics, the experimental methodologies used to validate them, and the causal links between these properties and its primary applications. As a quaternary ammonium compound, it is fundamentally ionic, a fact that dictates its behavior in different physical and chemical environments. Understanding these properties is paramount for its effective application, whether as a phase transfer catalyst, a surfactant, or an antistatic agent.[3][4]

The synthesis of this compound is typically achieved through the quaternization of an amine, a fundamental reaction in organic chemistry. The most common route involves the reaction of trimethylamine with n-butyl chloride. This nucleophilic substitution reaction forms the stable quaternary ammonium cation and its associated chloride anion.

Core Physicochemical Properties

The functional utility of this compound is a direct consequence of its physical and chemical properties. These characteristics have been determined through various analytical techniques and are summarized below. The compound typically appears as a white to off-white, hygroscopic solid, necessitating storage in a dry, inert atmosphere to maintain its integrity.[2][5]

| Property | Value | Source(s) |

| CAS Number | 14251-72-0 | [2][3][6][7] |

| Molecular Formula | C₇H₁₈ClN | [1][2][7][8] |

| Molecular Weight | 151.68 g/mol | [1][6][7][8] |

| Appearance | White to Off-White Crystalline Solid | [2][5] |

| Melting Point | 225-230 °C (with decomposition) | [2][5][9] |

| Boiling Point | 122.4 °C at 760 mmHg | [9] |

| Solubility | Soluble in water and methanol | [2][3][5][9] |

| Stability | Hygroscopic | [2] |

| Storage | Store in a dry, inert atmosphere at room temperature | [2][5][9] |

The high melting point, which is accompanied by decomposition, is characteristic of ionic compounds and reflects the strong electrostatic forces within the crystal lattice. Its noted hygroscopicity—the tendency to absorb moisture from the air—is also a direct result of its ionic nature and is a critical consideration for handling and storage to ensure experimental reproducibility.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of this compound requires spectroscopic analysis. While specific spectra for this exact compound are proprietary to manufacturers, its structure allows us to predict the key features that would be observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The nine protons of the three equivalent methyl groups attached to the nitrogen would appear as a sharp singlet. The protons on the butyl chain would appear as a series of multiplets, integrating to two protons for each methylene group (α, β, and γ to the nitrogen) and three protons for the terminal methyl group. The chemical shift of the methylene group alpha to the positively charged nitrogen (N-CH₂) would be the most downfield of the butyl chain signals due to the strong deshielding effect of the quaternary nitrogen.

-

¹³C NMR: The carbon NMR spectrum would similarly show distinct peaks for each unique carbon atom. The three equivalent methyl carbons attached to the nitrogen would produce a single signal. The four carbons of the butyl chain would each give a separate signal, with the carbon directly attached to the nitrogen appearing most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. For this compound, the spectrum would be dominated by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions are expected in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and butyl groups.[10]

-

C-H Bending: Characteristic bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups would be visible in the fingerprint region (roughly 1350-1470 cm⁻¹).

-

C-N Stretching: The stretching vibration of the C-N bond in the aliphatic amine structure typically appears in the 1020-1220 cm⁻¹ range.[11]

The absence of broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H bonds, a defining feature of a quaternary ammonium salt.[11]

Applications Driven by Physicochemical Nature

The properties outlined above directly enable the primary applications of this compound.

-

Phase Transfer Catalyst: Its most significant application is as a phase transfer catalyst (PTC).[3] Many organic reactions involve reactants with vastly different solubilities (e.g., an aqueous solution of a salt and an organic solution of a substrate). This compound, with its ionic head and lipophilic alkyl tail, can bridge this divide. The quaternary ammonium cation pairs with the anion from the aqueous phase, and the resulting ion pair, now having sufficient organic character from the butyl and methyl groups, can migrate into the organic phase to react. Its solubility in water is key to this function.[3]

-

Antistatic Agents: For applications on polymers, its role as an antistatic agent is crucial.[1][5][12] The ionic nature of the compound allows it to attract water molecules and dissipate static charge that can build up on the surface of insulating materials like plastics.

-

Surfactants and Emulsifiers: Like many quaternary ammonium salts, it exhibits surfactant properties.[4] The molecule has a hydrophilic (the charged nitrogen head) and a hydrophobic (the butyl tail) portion, allowing it to align at interfaces between immiscible liquids (like oil and water) and reduce surface tension.

Safety and Handling

While comprehensive toxicological data for this compound is limited, standard laboratory precautions for handling quaternary ammonium compounds should be observed.[13] These compounds can be irritants to the skin and eyes.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[5][14] Due to its hygroscopic nature, handle quickly and store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[2][14]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. It should be treated as chemical waste and not discharged into sewer systems.[13]

Experimental Protocols

The following protocols describe standard methodologies for verifying the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting and decomposition temperature of the compound.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid. Ensure the sample is completely dry, as moisture can depress the melting point.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 20 °C below the expected melting point (approx. 205 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Observe for any changes in color, charring, or gas evolution, which indicate decomposition. Record the temperature at which this begins.

-

Causality: A sharp, narrow melting point range is indicative of high purity. The observation of decomposition is critical as it defines the upper limit of the compound's thermal stability for applications.

Protocol 2: Solubility Assessment

Objective: To qualitatively and quantitatively assess the solubility in polar and non-polar solvents.

Methodology:

-

Qualitative Assessment:

-

Label three test tubes: "Water," "Methanol," and "Hexane."

-

Add 2 mL of the respective solvent to each tube.

-

Add approximately 10 mg of this compound to each tube.

-

Vortex or shake each tube for 30 seconds.

-

Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.

-

Expected Result: The compound will be soluble in water and methanol but insoluble in hexane, confirming its polar, ionic character.[2][9]

-

-

Quantitative Assessment (in Water):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of deionized water (e.g., 10 mL) in a sealed flask.

-

Agitate the solution at a constant temperature (e.g., 25 °C) for several hours to ensure equilibrium.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant (e.g., 1 mL).

-

Evaporate the solvent from the extracted sample completely and weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL.

-

Causality: Quantifying solubility is essential for applications like phase transfer catalysis, where the partitioning between aqueous and organic phases is key, and for preparing stock solutions for experiments.

Visualizations

// Nodes for atoms N [label="N+", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.5,0!", fontcolor="#202124"]; C2 [label="CH₂", pos="-2.5,0.5!", fontcolor="#202124"]; C3 [label="CH₂", pos="-3.5,0!", fontcolor="#202124"]; C4 [label="CH₃", pos="-4.5,0.5!", fontcolor="#202124"]; C5 [label="CH₃", pos="1,0.8!", fontcolor="#202124"]; C6 [label="CH₃", pos="1,-0.8!", fontcolor="#202124"]; C7 [label="CH₃", pos="0,-1.5!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,0!", fontcolor="#EA4335"];

// Bonds edge [color="#4285F4"]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; N -- C5; N -- C6; N -- C7; } dot Caption: Chemical structure of this compound.

// Nodes reactants [label="Reactants:\n- Trimethylamine\n- n-Butyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Nucleophilic Substitution\n(Quaternization)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product:\nButyltrimethylammonium\nChloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> reaction; reaction -> product; } dot Caption: Synthesis workflow for this compound.

// Nodes start [label="Start: Dry Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Crush sample to\nfine powder"]; step2 [label="Pack into\ncapillary tube"]; step3 [label="Place in melting\npoint apparatus"]; step4 [label="Heat rapidly to\n~20°C below expected MP"]; step5 [label="Heat slowly (1-2°C/min)"]; decision [label="Observe for melting\n& decomposition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record temperature range\nof melting & decomposition"]; end_node [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> step1 -> step2 -> step3 -> step4 -> step5 -> decision; decision -> record -> end_node; } dot Caption: Experimental workflow for melting point determination.

References

-

LookChem. This compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Nine Chongqing Chemdad Co., Ltd. This compound. [Link]

-

National Toxicology Program (NTP). BENZYLTRIMETHYLAMMONIUM CHLORIDE CAS Number 56-93-9. [Link]

-

PubChem. 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1). [Link]

-

Chemister.ru. benzyltrimethylammonium chloride. [Link]

-

International Journal of Current Research and Review. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. [Link]

-

University of Leicester. Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]

-

ResearchGate. FT-IR spectra of butyltriethylammonium bis(trifluoromethanesulfonyl)imide [TEA-C4][TFSI]. [Link]

-

GSRS. This compound. [Link]

-

PubChem. Benzyltributylammonium chloride | C19H34N.Cl | CID 159952. [Link]

-

ResearchGate. FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl),.... [Link]

-

Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 14251-72-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 14251-72-0: this compound [cymitquimica.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | C7H18ClN | CID 84293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Butyltrimethylammonium chloride CAS 14251-72-0

An In-Depth Technical Guide to Butyltrimethylammonium Chloride (CAS 14251-72-0)

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical reagents to solve complex challenges in research and development. This compound is a quintessential example of a versatile quaternary ammonium salt whose utility spans multiple scientific domains. This guide is crafted for fellow researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its applications, the nuances of its handling, and the validation of its use through robust protocols. The structure herein is designed to follow a logical progression from fundamental properties to complex applications, mirroring the journey of a scientist integrating a new reagent into their workflow.

Core Identity and Physicochemical Profile

This compound, with the CAS Registry Number 14251-72-0, is a quaternary ammonium salt.[1] Its structure is characterized by a central nitrogen atom covalently bonded to three methyl groups and one butyl group, with a chloride anion providing the charge balance.[1] This amphiphilic nature—a positively charged hydrophilic "head" and a moderately hydrophobic butyl "tail"—is the foundation of its diverse functionalities.

The compound typically appears as a white to off-white or pale yellow solid and is soluble in water and polar organic solvents like methanol.[1][2][3] This solubility is critical for its role in multiphasic reaction systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14251-72-0 | [1][4] |

| Molecular Formula | C₇H₁₈ClN | [2][5] |

| Molecular Weight | 151.68 g/mol | [2][6] |

| Appearance | White to off-white solid; colorless to pale yellow liquid | [1][3] |

| Melting Point | 225-230 °C (Decomposition) | [2][3] |

| Boiling Point | 122.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in Water, Methanol | [2][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

| Exact Mass | 151.1127773 | [2][7] |

Synthesis Pathway: The Menshutkin Reaction

The industrial synthesis of this compound is a classic example of the Menshutkin reaction, a nucleophilic substitution process involving the alkylation of a tertiary amine with an alkyl halide. The choice of reactants—trimethylamine and n-butyl chloride—is dictated by their commercial availability and high reactivity.

The causality is straightforward: the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electron-deficient carbon atom of n-butyl chloride that is bonded to the electronegative chlorine atom. This forms the quaternary ammonium cation and displaces the chloride ion.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for amine quaternization.[2][8]

-

Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Reactant Charging: Charge the flask with trimethylamine (e.g., a solution in a suitable solvent) and a non-protic solvent such as toluene (125 mL).

-

Initiation: Begin vigorous stirring and cool the flask in an ice bath to 0°C.

-

Addition of Alkyl Halide: Add n-butyl chloride (1.1 equivalents, e.g., 1.38 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C. The choice to add the alkyl halide slowly is to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C) for 24 hours. The prolonged heating ensures the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture to room temperature, then place it in a freezer (-20°C) for 12 hours to facilitate precipitation/crystallization of the product.

-

Purification: Decant the solvent. The resulting solid can be purified by recrystallization from a suitable solvent system, such as acetonitrile followed by ethyl acetate, to yield a white crystalline solid.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Core Application: Phase-Transfer Catalysis

The primary and most impactful application of this compound is as a phase-transfer catalyst (PTC).[1][9] Many crucial organic reactions involve a nucleophile (often an inorganic salt, soluble in water) and an organic substrate (soluble in an organic solvent). These immiscible phases create a barrier to reaction. A PTC, like this compound, acts as a shuttle, transporting the nucleophile from the aqueous phase into the organic phase where it can react.

Mechanism of Action

The mechanism relies on ion exchange. The quaternary ammonium cation ([Q]⁺), which is lipophilic due to its alkyl chains, pairs with the reactant anion (e.g., hydroxide, cyanide) in the aqueous phase. This new ion pair, [Q]⁺[Nu]⁻, has sufficient organic character to be soluble in the organic phase. Here, the nucleophile ([Nu]⁻) is "naked" and highly reactive, readily attacking the organic substrate. The resulting product remains in the organic phase, and the catalyst cation pairs with the leaving group anion, returning to the aqueous phase to begin the cycle anew. This process dramatically increases reaction rates and yields under milder conditions.[9][10][11]

Caption: Catalytic cycle of a quaternary ammonium salt in phase-transfer catalysis.

Experimental Protocol: PTC in Williamson Ether Synthesis

This protocol illustrates the use of a quaternary ammonium PTC in a classic Sₙ2 reaction. It is adapted from a standard procedure for benzyltrimethylammonium chloride and is representative of the process for this compound.[9]

-

Aqueous Phase Preparation: In a 250 mL flask, dissolve sodium hydroxide (4.0 g, 0.1 mol) and phenol (9.4 g, 0.1 mol) in 50 mL of water.

-

Organic Phase and Catalyst Addition: To the aqueous solution, add 50 mL of toluene, benzyl chloride (12.66 g, 0.1 mol), and this compound (0.3 g, ~1-2 mol%) as the PTC. The catalyst amount is substoichiometric, which is a key feature of catalysis.

-

Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 3-4 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating catalyst transport.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by sampling the organic layer.

-

Work-up: After completion, cool the mixture to room temperature and transfer to a separatory funnel. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide (to remove unreacted phenol), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the ether product.

Other Industrial and Research Applications

Beyond its role as a PTC, this compound serves in several other capacities:

-

Antistatic Agents: Its cationic nature allows it to be applied to the surface of polymers.[5][7][12] It forms a thin conductive layer that helps to dissipate static electrical charges, preventing dust attraction and electrical discharge.

-

Surfactants and Dispersants: The amphiphilic structure enables it to act as a surfactant, reducing the surface tension of liquids and promoting the wetting and dispersion of substances.[1]

-

Electrolytes: In electrochemical applications, it can serve as a supporting electrolyte, providing conductivity to the medium and facilitating redox reactions.[1]

-

Analytical Chemistry: It has been used as a co-pyrolisant in pyrolysis-gas chromatography, particularly for the analysis of compounds like acetylcholine.[2][5][12]

Analytical Quantification

Accurate quantification is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a common and robust method for analyzing quaternary ammonium compounds.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a representative method for the analysis of short-chain quaternary ammonium compounds and can be adapted and validated for this compound.[13][14]

-

Instrumentation: An HPLC system equipped with a Newcrom AH column (or similar mixed-mode or HILIC column) and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass spectrometry (LC-MS) can also be used for higher sensitivity and specificity.

-

Mobile Phase: An isocratic mobile phase consisting of Acetonitrile, Water, and an ionic modifier like Ammonium formate (e.g., 70:30 ACN:H₂O with 20 mM Ammonium formate). The organic solvent is necessary for retention on a HILIC or mixed-mode column, while the buffer is crucial for good peak shape.

-

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase. Filter through a 0.45 µm syringe filter before injection to protect the column.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

-

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample by interpolation from this curve.

Safety, Handling, and Toxicology

As with all chemical reagents, proper handling of this compound is paramount. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [15][16] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | [15] |

| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. | [15][16] |

| First Aid (Skin) | Take off contaminated clothing immediately. Wash with plenty of soap and water. | [15][16] |

| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen. | [15][16] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [15][17] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [15] |

Toxicological Profile: Specific toxicological data such as LD50 (oral, dermal) for this compound is not readily available in many public databases.[15] However, quaternary ammonium compounds as a class can be corrosive and harmful if swallowed or absorbed through the skin.[18] Chronic exposure to irritants can lead to respiratory issues.[18] Given the data gaps, it is prudent to treat this compound with a high degree of caution and minimize exposure.

Conclusion

This compound is a powerful and versatile tool in the scientist's arsenal. Its value is most profoundly realized in its role as a phase-transfer catalyst, where it elegantly solves the challenge of reacting chemicals trapped in immiscible phases. This function alone has streamlined countless processes in the synthesis of pharmaceuticals, agrochemicals, and polymers. By understanding its fundamental properties, synthesis, and the mechanisms behind its applications, researchers can fully leverage its potential while ensuring safe and effective implementation in the laboratory and beyond.

References

-

SACHEM, Inc. (n.d.). Benzyltrimethylammonium Chloride (BTMACl) | CAS# 56-93-9. Retrieved from [Link][10]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link][3]

-

Wikipedia. (2024). Phase-transfer catalyst. Retrieved from [Link][11]

-

Kao Chemicals. (2021). Material Safety Data Sheet. Retrieved from [Link][17]

-

PubChem. (n.d.). 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1). Retrieved from [Link][6]

-

University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved from [Link][8]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Retrieved from [Link][13]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | C7H18ClN | CID 84293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sacheminc.com [sacheminc.com]

- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 12. This compound | 14251-72-0 [chemicalbook.com]

- 13. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. chemical.kao.com [chemical.kao.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Butyltrimethylammonium Chloride

<_>

Introduction

Butyltrimethylammonium chloride, a quaternary ammonium compound (QAC), is a versatile molecule with significant utility across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and analytical characterization. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound.

The defining feature of this compound is its quaternary ammonium cation, which consists of a central nitrogen atom covalently bonded to four alkyl groups: one butyl group and three methyl groups.[1][3] This structure imparts a permanent positive charge, making it a cationic surfactant and phase-transfer catalyst.[1][3] The accompanying chloride anion balances this charge. This unique architecture is the foundation of its diverse applications.

Molecular Structure and Properties

The molecular integrity and purity of this compound are paramount for its effective application. A thorough understanding of its structure and physicochemical properties is therefore essential for any researcher utilizing this compound.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | N,N,N-Trimethylbutan-1-aminium chloride | [4] |

| Synonyms | This compound, Trimethylbutylammonium chloride | [4][5] |

| CAS Number | 14251-72-0 | [3][4][6][7] |

| Molecular Formula | C₇H₁₈ClN | [3][5][6] |

| Canonical SMILES | CCCC(C)C.[Cl-] | [4][5][7] |

| InChI Key | CBQJSKKFNMDLON-SNVBAGLBSA-N | [6] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 151.68 g/mol | [3][4][5][6][7] |

| Exact Mass | 151.1127773 Da | [4][5] |

| Appearance | White to off-white solid; can also appear as a colorless to pale yellow liquid | [1][3][8] |

| Melting Point | 225-230 °C (Decomposition) | [4][8] |

| Solubility | Soluble in water and methanol | [3][4][8] |

| Storage Temperature | Room temperature, under an inert atmosphere | [3][4][8] |

Molecular Structure Visualization

The three-dimensional arrangement of atoms in this compound is fundamental to its chemical behavior. The central quaternary nitrogen atom, with its tetrahedral geometry, is the locus of the molecule's positive charge and its primary site of interaction.

Caption: 2D representation of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the quaternization of trimethylamine with a butyl halide, most commonly n-butyl chloride. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the amine on the alkyl halide.

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for the synthesis of quaternary ammonium salts.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in an appropriate solvent such as toluene.

-

Addition of Alkyl Halide: Slowly add n-butyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period, typically several hours, to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Product Isolation: Upon completion, cool the reaction mixture. The product, being a salt, will often precipitate out of the non-polar solvent. The solid product can be collected by filtration.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent system, such as acetonitrile or ethyl acetate, to yield a white crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three equivalent methyl groups and the distinct protons of the butyl chain.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.[9]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-H and C-N bonds, which are characteristic of the compound's structure.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the butyltrimethylammonium cation.

Chromatographic and Other Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the separation, identification, and quantification of quaternary ammonium compounds.[10][11]

-

Titration: Titration methods, such as precipitation titration with an anionic surfactant like sodium dodecyl sulfate (SDS), can be used to determine the concentration of the cationic quaternary ammonium salt.[12]

Analytical Workflow

Caption: Analytical workflow for this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and industrial applications.

-

Phase-Transfer Catalyst: It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields in organic synthesis.[3]

-

Surfactant and Emulsifier: Its amphiphilic nature allows it to reduce surface tension, making it useful as a surfactant in various formulations.[3]

-

Antistatic Agent: It is used as an antistatic agent in the surface application on polymers.[4][6][8]

-

Electrolyte: In electrochemical applications, it can serve as a supporting electrolyte, enabling the flow of ions.[3]

-

Biomedical and Pharmaceutical Research: Quaternary ammonium compounds, in general, are investigated for their antimicrobial properties and are used in the formulation of disinfectants and antiseptics.[2][13][14][15] While specific applications of this compound in drug development are less documented than other QACs, its fundamental properties make it a compound of interest.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Handling: Avoid contact with skin and eyes.[16][17][18] In case of contact, rinse thoroughly with water.[16][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][17] It is hygroscopic and should be protected from moisture.[17][18]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[19]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17][18][19]

Conclusion

This compound is a quaternary ammonium salt with a well-defined molecular structure and a range of useful physicochemical properties. Its utility as a phase-transfer catalyst, surfactant, and antistatic agent is well-established. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective and responsible use in research and development. This guide has provided a comprehensive technical overview to support scientists and professionals in their work with this versatile compound.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Retrieved from [Link]

- LeBouf, R. F., et al. (2013). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry.

-

Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Shashnina, E. V., et al. (2024). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS.

- Journal of Food Protection. (2012). Evaluation of quaternary ammonium compounds residues in food plants surfaces. 75(11), 1969-75.

- MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(12), 4786.

- Journal of Medicinal and Pharmaceutical Chemistry Research. (2025).

- Advanced Materials Interfaces. (2025).

- PubMed Central. (2016). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Progress in Polymer Science, 59, 62-101.

-

Möller Chemie. (n.d.). Safety data sheet. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].

-

University of California, Los Angeles. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). H-1 NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Benzyltributylammonium chloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzyltrimethylammonium chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Tributylmethylammonium chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Table of content. Retrieved from [Link]

Sources

- 1. CAS 14251-72-0: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | C7H18ClN | CID 84293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xylemanalytics.com [xylemanalytics.com]

- 13. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]

- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. moellerchemie.com [moellerchemie.com]

An In-depth Technical Guide to the Solubility of Butyltrimethylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltrimethylammonium chloride (BTMA-Cl), a quaternary ammonium salt, is a compound of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development. Its utility often hinges on its solubility characteristics in non-aqueous media. As a Senior Application Scientist, this guide provides a comprehensive overview of the solubility of BTMA-Cl in organic solvents, delving into the underlying physicochemical principles, offering qualitative and semi-quantitative solubility profiles, and presenting robust experimental protocols for solubility determination. This document is designed to be a practical resource, enabling researchers to make informed decisions regarding solvent selection and experimental design.

Core Principles Governing Solubility

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of various factors. Understanding these principles is paramount to predicting and manipulating its solubility for specific applications.

Solute-Solvent Interactions: The "Like Dissolves Like" Paradigm

The adage "like dissolves like" is a foundational concept in solubility. For BTMA-Cl, an ionic salt, this means its solubility is dictated by the ability of a solvent to effectively solvate the butyltrimethylammonium cation ([BTMA]⁺) and the chloride anion (Cl⁻).

-

Polar Protic Solvents: Solvents such as methanol and ethanol possess hydroxyl (-OH) groups capable of forming hydrogen bonds. These solvents are generally effective at solvating both the cation and the anion, leading to good solubility. Methanol, being more polar than ethanol, is an excellent solvent for BTMA-Cl.[1][2][3]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments and can effectively solvate cations. While they are less effective at solvating small anions like chloride through hydrogen bonding, their high polarity still facilitates the dissolution of ionic compounds.

-

Nonpolar Solvents: Solvents such as toluene and hexane lack significant dipole moments and are incapable of forming strong interactions with the [BTMA]⁺ and Cl⁻ ions. Consequently, BTMA-Cl is expected to have very low solubility in these solvents.

Influence of the Cation and Anion Structure

The structure of the quaternary ammonium salt itself plays a crucial role. The butyl group in [BTMA]⁺ is a relatively short alkyl chain, contributing some lipophilicity. However, the overall ionic character of the molecule dominates its solubility profile. The presence of longer alkyl chains on the cation would generally increase its solubility in less polar organic solvents.[4]

The nature of the anion is also critical. Smaller, harder anions like chloride are more challenging to solvate in aprotic solvents compared to larger, more diffuse anions.

Logical Framework for Solubility

The interplay of solute and solvent properties can be visualized to understand the dissolution process of this compound.

Caption: Dissolution pathway of this compound in an organic solvent.

Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Excellent solvation of both cation and anion through hydrogen bonding and ion-dipole interactions.[1][2][3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | Strong dipole moments effectively solvate the cation. Solubility may be slightly lower than in protic solvents due to less effective anion solvation. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity allows for some dissolution, but solvation is less effective than highly polar solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Very Low to Insoluble | Low polarity and inability to form strong interactions with the ions result in poor solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | Nonpolar nature prevents effective solvation of the ionic compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar nature prevents effective solvation of the ionic compound. |

This table provides expected solubility trends. Experimental verification is crucial for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are standard methodologies for assessing the solubility of a solid compound like this compound in organic solvents.

Qualitative Solubility Assessment

This is a rapid method to estimate solubility.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube or vial.

-

Solvent Addition: Add the chosen organic solvent dropwise (approximately 0.1 mL per drop) while continuously agitating the mixture.

-

Observation: Observe the mixture after the addition of each portion of the solvent.

-

Classification:

-

Soluble: The solid dissolves completely within the addition of 1 mL of the solvent.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains even after the addition of 3 mL of the solvent.

-

Insoluble: Little to no solid dissolves after the addition of 3 mL of the solvent.

-

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vial in a constant temperature shaker or agitator. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature must be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle. Alternatively, the saturated solution can be filtered (using a syringe filter compatible with the solvent) or centrifuged to separate the solid phase.

-

Analysis: Carefully extract a known volume of the clear, saturated supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique. This could include:

-

Gravimetric Analysis: Evaporation of the solvent from a known volume of the saturated solution and weighing the residual solid. This is suitable for non-volatile solutes.

-

Titration: If a suitable titrimetric method is available for the quaternary ammonium salt.

-

Spectrophotometry or Chromatography: If the compound has a chromophore or can be readily analyzed by techniques like HPLC or ion chromatography.

-

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

The Critical Role of Solubility in Applications: Phase-Transfer Catalysis

One of the primary applications of this compound is as a phase-transfer catalyst (PTC). In this role, its solubility in the organic phase of a biphasic reaction system is paramount for its catalytic activity.[5][6][7]

A phase-transfer catalyst facilitates the reaction between two reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). The [BTMA]⁺ cation forms an ion pair with the reactant anion from the aqueous phase. The lipophilic butyl group of the cation allows this ion pair to be soluble in the organic phase, where it can then react with the organic-soluble substrate.

The efficiency of a PTC is directly related to its ability to partition into the organic phase. Therefore, understanding and optimizing the solubility of BTMA-Cl in the specific organic solvent used in the reaction is critical for achieving high reaction rates and yields.

Conclusion

While a comprehensive database of quantitative solubility data for this compound in all common organic solvents is not yet publicly available, a strong understanding of the principles of ionic compound solubility allows for informed predictions. For applications demanding precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for their determination. As a versatile quaternary ammonium salt, the utility of this compound in various fields, particularly as a phase-transfer catalyst, is intrinsically linked to its solubility characteristics, making the information and methodologies presented herein essential for the modern researcher.

References

-

LookChem. This compound. [Link]

-

MDPI. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

-

Nine Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubMed. Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations. [Link]

-

Scribd. Phase Transfer Catalyst. [Link]

-

PubChem. Benzyltrimethylammonium chloride. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Hindawi. A STUDY ON pH AND SOLUBILITY OF AQUEOUS TETRAALKYLAMMONIUM HALIDES. [Link]

-

Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

-

OUCI. Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. [Link]

-

RSC Publishing. Aqueous solutions of tetraalkylammonium halides: ion hydration, dynamics and ion–ion interactions in light of steric effects. [Link]

-

PubChem. 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1). [Link]

-

ResearchGate. Improved Solubility and Stability of Trialkylammonium Selenocarboxylate in Organic Solvents for Efficient Amidation with Azides. [Link]

-

PubMed. Tetraalkylammonium halides as chemical standards for positive electrospray ionization with ion mobility spectrometry/mass spectrometry. [Link]

-

Wikipedia. Tetrabutylammonium chloride. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 14251-72-0 [amp.chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Page loading... [guidechem.com]

- 6. biomedres.us [biomedres.us]

- 7. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

An In-depth Technical Guide to Butyltrimethylammonium Chloride (BTAC): Safety, Handling, and Emergency Protocols

Abstract

Butyltrimethylammonium chloride (BTAC) is a quaternary ammonium salt with diverse applications, including as a phase transfer catalyst, surfactant, and antistatic agent in various industrial and research settings.[1][2][3] Its utility in organic synthesis and polymer applications necessitates a thorough understanding of its safety profile and handling requirements.[2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety data for BTAC. It covers physicochemical properties, hazard identification, toxicological data, exposure controls, and emergency procedures, aiming to foster a culture of safety and informed practice in the laboratory.

Section 1: Chemical Identification and Physicochemical Properties

Nomenclature and Identifiers

-

Chemical Name: this compound[4]

-

Synonyms: N-Butyl-N,N,N-trimethylammonium Chloride, N,N,N-Trimethyl-1-butanaminium Chloride[2][3]

-

CAS Number: 14251-72-0[4]

-

Molecular Formula: C₇H₁₈ClN[4]

Molecular Structure

BTAC is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three methyl groups and one butyl group, with a chloride counter-ion.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | 225-230°C (Decomposition) | [3][4] |

| Boiling Point | 122.4°C at 760 mmHg | [4] |

| Solubility | Soluble in water and methanol | [3][4] |

| Vapor Pressure | 13.9 mmHg at 25°C | [4] |

| Flash Point | 16.9°C | [4] |

Section 2: Hazard Identification and Toxicological Profile

GHS Classification and Labeling

While specific GHS classification for this compound is not consistently available across all sources, related quaternary ammonium compounds are known to cause skin and eye irritation.[5] It is prudent to handle BTAC with care, assuming it may present similar hazards. Precautionary statements for similar compounds include avoiding contact with skin and eyes, and ensuring adequate ventilation.[5]

Toxicological Analysis

Detailed toxicological data for this compound is limited in the provided search results.[6] However, quaternary ammonium compounds as a class can be irritating to the skin and eyes, and some may be harmful if swallowed or inhaled.[7] For a structurally related compound, benzyltrimethylammonium chloride, toxic effects were observed at higher doses in animal studies, including mortality and cholinergic effects like tremors and altered gait.[8] It is also noted that benzyltrimethylammonium chloride was suspected of causing genetic defects.[9] Given the lack of specific data for BTAC, a cautious approach is warranted.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[6][10]

-

Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact.[6]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]

Experimental Workflow: Safe Handling Protocol for Solution Preparation

This protocol outlines the steps for safely preparing a solution of this compound.

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

-

Weighing: Carefully weigh the desired amount of BTAC solid in a tared container inside the fume hood to minimize dust exposure.

-

Dissolution: Slowly add the weighed BTAC to the solvent (e.g., water or methanol) in a suitable container, stirring gently to dissolve.

-

Transfer and Storage: Transfer the prepared solution to a clearly labeled, sealed container. Store in a cool, dry, well-ventilated area away from incompatible materials.[11]

-

Decontamination: Clean all equipment and the work surface thoroughly after use. Dispose of any contaminated materials as hazardous waste.

Caption: Workflow for the safe preparation of a BTAC solution.

Section 4: First-Aid and Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6][10]

-

Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[6][10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6][10]

-

Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[11]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound|lookchem [lookchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Unveiling of Butyltrimethylammonium Chloride: A Comprehensive Technical Guide

Introduction: The Analytical Imperative for Quaternary Ammonium Compounds

Molecular Structure and a Glimpse into its Spectroscopic Behavior

To understand the spectroscopic data, we must first visualize the molecule itself. Butyltrimethylammonium chloride consists of a central, positively charged nitrogen atom bonded to three methyl groups and one butyl group. The positive charge is balanced by a chloride anion.

Caption: Molecular structure of Butyltrimethylammonium cation.

This structure dictates the number and types of signals we expect to see in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Framework: In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule's structure.

Predicted ¹H NMR Spectrum of this compound:

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-(CH₃)₃ | ~3.1 | Singlet | 9H |

| N-CH₂- | ~3.3 | Triplet | 2H |

| -CH₂-CH₂- | ~1.7 | Sextet | 2H |

| -CH₂-CH₃ | ~1.4 | Sextet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

This prediction is based on typical chemical shifts for alkyl groups attached to a quaternary nitrogen and data from analogous compounds such as tetramethylammonium chloride and tetrabutylammonium chloride.[1][2][3][4]

Interpretation:

-

The nine protons of the three equivalent methyl groups attached to the nitrogen are expected to appear as a single, sharp singlet around 3.1 ppm.

-

The two protons on the carbon adjacent to the nitrogen (N-CH₂-) will be deshielded by the positively charged nitrogen and are predicted to resonate as a triplet around 3.3 ppm due to coupling with the adjacent methylene group.

-

The subsequent methylene groups of the butyl chain will appear at progressively higher fields (lower ppm values), with their multiplicities determined by the number of adjacent protons.

-

The terminal methyl group of the butyl chain is the most shielded and will appear as a triplet around 0.9 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is dependent on its electronic environment.

Predicted ¹³C NMR Spectrum of this compound:

| Assignment | Predicted Chemical Shift (ppm) |

| N-(CH₃)₃ | ~55 |

| N-CH₂- | ~68 |

| -CH₂-CH₂- | ~25 |

| -CH₂-CH₃ | ~20 |

| -CH₃ | ~13 |

This prediction is based on typical ¹³C chemical shifts for quaternary ammonium salts and data from analogous compounds.[3][5][6]

Interpretation:

-

The carbon atoms of the three equivalent methyl groups attached to the nitrogen will produce a single signal around 55 ppm.

-

The carbon atom of the methylene group directly bonded to the nitrogen (N-CH₂-) will be significantly deshielded and is expected to appear at the lowest field (highest ppm value) of the butyl chain carbons, around 68 ppm.

-

The remaining carbons of the butyl chain will resonate at higher fields, with the terminal methyl carbon being the most shielded.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2960-2850 | C-H stretching (alkyl) | Strong |

| ~1480-1460 | C-H bending (methyl and methylene) | Medium |

| ~970 & ~760 | C-N stretching (quaternary ammonium) | Medium-Weak |

These predictions are based on characteristic IR absorption frequencies for quaternary ammonium salts.[7][8][9][10]

Interpretation:

-

The most prominent peaks will be in the 2960-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and butyl groups.

-

The C-H bending vibrations will appear in the 1480-1460 cm⁻¹ region.

-

The characteristic C-N stretching vibrations of the quaternary ammonium group are expected to be observed in the fingerprint region, typically around 970 cm⁻¹ and 760 cm⁻¹. The exact positions can be influenced by the solid-state packing or the solvent used.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, we are interested in the mass of the intact cation and its fragmentation pattern upon ionization.

Predicted Mass Spectrum of this compound:

The mass spectrum will be dominated by the signal of the intact cation. Fragmentation can occur through various pathways, primarily involving the loss of alkyl groups.

| m/z | Ion | Comment |

| 116.14 | [C₇H₁₈N]⁺ | Parent ion (Butyltrimethylammonium cation) |

| 100.11 | [C₆H₁₄N]⁺ | Loss of a methyl group (CH₃) |

| 58.07 | [C₃H₈N]⁺ | Loss of a butyl group (C₄H₉) |

The fragmentation of quaternary ammonium salts is complex and can involve rearrangements.[11][12][13][14][15]

Interpretation:

-

The base peak in the mass spectrum is expected to be the molecular ion of the butyltrimethylammonium cation at an m/z of approximately 116.14.

-

Fragmentation is likely to occur via the loss of the alkyl substituents. The loss of a methyl radical would result in a fragment at m/z 100.11. The loss of a butyl radical would lead to a fragment at m/z 58.07, corresponding to the trimethylammonium cation. The relative intensities of these fragment ions will depend on the ionization method and energy.

Fragmentation Pathway Visualization:

Caption: Predicted fragmentation of the Butyltrimethylammonium cation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion (m/z 116.14) and subjecting it to collision-induced dissociation (CID).

-

Data Processing: Analyze the resulting mass spectrum to identify the m/z values of the parent and fragment ions.

Safety and Handling

This compound, like many quaternary ammonium compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[16][17][18] General precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling the compound in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a multi-faceted and self-validating approach to its structural confirmation and purity assessment. While direct experimental data may be sparse in public repositories, a thorough understanding of spectroscopic principles, coupled with comparative data from analogous compounds, allows for a robust and predictive characterization. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and characterize this important quaternary ammonium salt in their work.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][19][20][21][22][23]

-

National Center for Biotechnology Information. PubChem. [Link][24][25][26][27][28]

-

ResearchGate. FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium.... [Link][7]

-

Cydzik, M., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 22(12), 2213–2223. [Link][11]

-

Shackman, H. M., & Donegan, M. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 249–256. [Link][13]

-

Puczek, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link][14][15]

-

ResearchGate. Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. [Link][8]

-

SpectraBase. Tetramethylammoniumchloride - Optional[1H NMR] - Chemical Shifts. [Link][4]

-

ChemTrack.org. SIGMA-ALDRICH Material Safety Data Sheet. [Link][17]

-

ResearchGate. Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. [Link][9]

-

Chenon, B., & Sandorfy, C. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(2), 178–185. [Link][10]

Sources

- 1. Tetramethylammonium chloride(75-57-0) 1H NMR spectrum [chemicalbook.com]

- 2. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Tetrabutyl ammonium chloride(1112-67-0) 13C NMR spectrum [chemicalbook.com]

- 6. Tetrabutylammonium bromide(1643-19-2) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemtrack.org [chemtrack.org]

- 18. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 19. Welcome to the NIST WebBook [webbook.nist.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 22. The NIST Chemistry Webbook | NIST [nist.gov]

- 23. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 24. PubChem - Wikipedia [en.wikipedia.org]

- 25. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 26. PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. PubChem [bionity.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyltrimethylammonium Chloride

Abstract